molecular formula C₁₆¹³CH₂₀N₂¹⁵N₂O₆ B1151914 Riboflavin-13C,15N2

Riboflavin-13C,15N2

Cat. No.: B1151914
M. Wt: 379.34
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Modern Research

Stable isotope labeling is a non-radioactive method that involves the incorporation of "heavy" isotopes of elements into molecules. diagnosticsworldnews.com These isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), possess the same chemical properties as their more abundant, lighter counterparts but have a greater mass due to extra neutrons. diagnosticsworldnews.comcreative-proteomics.com This mass difference allows for their detection and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comacs.org

The use of stable isotope-labeled compounds has revolutionized various fields of study, including metabolomics, proteomics, and drug metabolism. acs.orgsilantes.com It enables the tracing of metabolic pathways, the determination of metabolic fluxes, and the identification of novel metabolites. nih.govnumberanalytics.com By introducing labeled compounds into biological systems, researchers can follow their journey, observing how they are absorbed, distributed, metabolized, and excreted. acs.org This provides a dynamic view of cellular processes that is often unattainable with other methods. diagnosticsworldnews.comtandfonline.com

Nomenclature and Specific Isotopic Variants of Riboflavin (B1680620)

The naming of isotopically labeled compounds follows specific guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukacdlabs.com For a "specifically labeled" compound like Riboflavin-13C,15N2, the positions and number of the isotopic nuclides are defined. acdlabs.comqmul.ac.uk The nuclide symbol, consisting of the mass number as a superscript before the element's atomic symbol, is enclosed in square brackets within the chemical name. qmul.ac.ukacdlabs.com

Riboflavin, also known as vitamin B2, can be labeled with various stable isotopes at different positions. nih.gov Some common isotopic variants include:

Riboflavin-¹³C₄,¹⁵N₂ : This variant, the focus of this article, contains four carbon-13 atoms and two nitrogen-15 atoms. isotope.com

Universally labeled Riboflavin : In this form, all carbon atoms are replaced with ¹³C, and/or all nitrogen atoms are replaced with ¹⁵N. tum.de

Position-specific labeled Riboflavin : Labeling can be targeted to specific atoms within the riboflavin molecule, such as in the xylene ring or the ribityl side chain, to study particular reactions or interactions. tum.depnas.org

The choice of isotopic variant depends on the specific research question and the analytical technique being employed.

Rationale for Carbon-13 and Nitrogen-15 Enrichment in Riboflavin Studies

The enrichment of riboflavin with both ¹³C and ¹⁵N offers several advantages in research. The dual labeling provides more detailed structural and metabolic information. pnas.org In mass spectrometry, the distinct mass shift caused by the incorporation of multiple heavy isotopes allows for clear differentiation from the unlabeled endogenous riboflavin, enhancing detection sensitivity and enabling accurate quantification. silantes.com

In NMR spectroscopy, both ¹³C and ¹⁵N are NMR-active nuclei. tum.de Their incorporation into riboflavin significantly enhances the signals in NMR spectra, facilitating the study of the molecule's three-dimensional structure, conformational changes, and interactions with other molecules like proteins. tum.deresearchgate.net This is particularly crucial for understanding the function of flavoproteins, which are enzymes that use riboflavin derivatives (FMN and FAD) as cofactors. tum.deoregonstate.edu The ¹³C and ¹⁵N chemical shifts are sensitive to the local electronic environment, providing insights into hydrogen bonding and electron density within the flavin moiety. tum.dewur.nl

Research Findings Enabled by this compound

The application of Riboflavin-¹³C,¹⁵N₂ and other isotopically labeled forms of riboflavin has led to significant discoveries in biochemistry.

One notable area of research is the elucidation of the riboflavin biosynthetic pathway. Multinuclear NMR studies using various ¹³C- and ¹⁵N-labeled samples of 6,7-dimethyl-8-ribityllumazine (B135004), a precursor to riboflavin, were instrumental in identifying a key pentacyclic intermediate in the reaction catalyzed by riboflavin synthase. pnas.orgnih.gov The specific labeling patterns allowed researchers to trace the rearrangement of the carbon and nitrogen atoms, confirming the reaction mechanism. pnas.org

Furthermore, stable isotope-labeled riboflavin has been used to study the bioavailability of this essential vitamin from different food sources. researchgate.net By using ¹³C- and ¹⁵N-labeled riboflavin in human studies, researchers can accurately track its absorption and metabolism, providing valuable data for nutritional science. researchgate.net

Below is an interactive data table summarizing the properties of Riboflavin-¹³C₄,¹⁵N₂.

PropertyValue
Synonyms Vitamin B₂-¹³C₄,¹⁵N₂
Molecular Formula C₁₃C₄H₂₀N₂N₂O₆
Molecular Weight 382.32 g/mol
CAS Number 1217461-14-7
Appearance Typically a solid
Applications Metabolomics, Clinical Mass Spectrometry, Metabolism Studies

Note: The molecular formula indicates that four of the seventeen carbon atoms are carbon-13 and two of the four nitrogen atoms are nitrogen-15. isotope.com

Properties

Molecular Formula

C₁₆¹³CH₂₀N₂¹⁵N₂O₆

Molecular Weight

379.34

Synonyms

(-)-Riboflavin-13C,15N2;  6,7-Dimethyl-9-D-ribitylisoalloxazine-13C,15N2;  Beflavin-13C,15N2;  Beflavine-13C,15N2;  Flavaxin-13C,15N2;  Flavin BB-13C,15N2;  Flaxain-13C,15N2;  Hyre-13C,15N2;  Lactobene-13C,15N2;  Lactoflavin-13C,15N2;  Lactoflavine-13C,15N2;  N

Origin of Product

United States

Synthesis and Derivatization Methodologies for Riboflavin 13c,15n2

Chemical Synthesis Routes for Isotopologues of Riboflavin (B1680620)

The total chemical synthesis of riboflavin and its isotopologues is a complex, multi-step process. These routes offer the advantage of precise, site-selective labeling, allowing for the introduction of isotopes at specific positions within the isoalloxazine ring system.

One common strategy involves the condensation of an appropriately labeled pyrimidinedione derivative with a labeled phenylenediamine component. For instance, to create Riboflavin-13C,15N2 with labels in the pyrimidine (B1678525) ring, one could start with a precursor like [1,3-¹⁵N₂-2-¹³C]barbituric acid. The synthesis involves several key transformations, including condensation reactions to build the heterocyclic core of the flavin. A modified "alloxan condensation" approach has also been described for creating riboflavin analogues, which could be adapted for isotopic labeling.

Enzymatic Synthesis of this compound and Labeled Flavin Nucleotides

Enzymatic and chemo-enzymatic approaches have become highly versatile and efficient methods for producing isotopically labeled riboflavin and its biologically active derivatives, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). These methods leverage the high specificity and efficiency of enzymes involved in the natural riboflavin biosynthetic pathway.

A prominent strategy involves using genetically engineered microorganisms, such as Bacillus subtilis or Escherichia coli, that are auxotrophic for certain nutrients and have been engineered to overexpress key enzymes of the riboflavin pathway. For example, a purine-deficient E. coli strain can convert isotope-labeled purine (B94841) precursors into labeled 6,7-dimethyl-8-ribityllumazine (B135004), a direct precursor to riboflavin. The final step, the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to form one molecule of riboflavin, is catalyzed by riboflavin synthase. This method allows for high yields, often between 35-50%, based on the initial labeled glucose substrate.

Once labeled riboflavin is obtained, it can be enzymatically converted to its nucleotide forms. A bifunctional enzyme, FAD synthetase from Corynebacterium ammoniagenes, is particularly useful as it can sequentially phosphorylate riboflavin to FMN and then adenylate FMN to FAD. The final product can be controlled by adjusting the concentration of ATP in the reaction mixture. This chemo-enzymatic synthesis is efficient for producing various stable-isotope labeled flavin nucleotides from commercially available labeled riboflavin.

MethodKey FeaturesStarting MaterialsTypical ProductsRef.
One-Pot Enzymatic Synthesis Uses a combination of enzymes from the pentose (B10789219) phosphate (B84403) and riboflavin biosynthetic pathways. High efficiency and versatility.¹³C-labeled glucose¹³C-labeled Riboflavin
Chemo-enzymatic Synthesis Employs a bifunctional FAD synthetase to convert riboflavin to its nucleotide forms.Isotopically labeled Riboflavin, ATPLabeled FMN, Labeled FAD
Microbial Fermentation Utilizes genetically modified microbial strains (e.g., B. subtilis, A. gossypii) for production.Labeled precursors (e.g., purines, glucose)Labeled Riboflavin

Custom Synthesis Approaches for Targeted Labeling

Custom synthesis is crucial for research that requires isotopes at specific atomic positions to probe particular aspects of flavoprotein structure and function. These targeted isotopologues are invaluable for detailed spectroscopic studies.

For example, a five-step chemo-enzymatic synthesis has been developed to prepare FMN isotopologues enriched with ¹⁵N and ¹³C at various sites in the pyrazine (B50134) and pyrimidine rings of the isoalloxazine core from readily available precursors. Another approach combines chemical synthesis and in-vitro biotransformation using recombinant enzymes to generate a wide array of selectively labeled flavin isotopologues.

The synthesis of riboflavin isotopomers labeled with ¹³C at any desired position in the xylene moiety can be achieved using a highly versatile one-pot method starting from specifically labeled glucose samples. Similarly, selective labeling of the carbocyclic moiety can be accomplished by condensing 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with appropriately ¹³C-labeled samples of 3-hydroximino-2-butanone, followed by enzymatic conversion to riboflavin. These custom approaches enable advanced spectroscopic studies with unprecedented resolution, providing deep insights into enzyme mechanisms and molecular interactions.

Production of this compound for Research Standards

The production of high-purity this compound is essential for its use as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards are critical for applications like clinical diagnostic testing for vitamin B2 deficiency, metabolic flux analysis, and quality control of fortified foods and pharmaceutical products.

The synthesis of these standards must yield a product with high isotopic and chemical purity. Manufacturers typically provide a complete Certificate of Analysis detailing the purity, which is determined by methods such as HPLC, mass spectrometry, and NMR spectroscopy. Isotope dilution methods using labeled standards like Riboflavin-¹³C₄,¹⁵N₂ enable highly accurate and specific quantification of natural riboflavin in complex biological matrices such as human plasma. The labeled standard, with its known concentration and distinct mass, corrects for variations in sample preparation and instrument response, ensuring reliable and reproducible results.

ApplicationPurpose of Labeled StandardAnalytical TechniqueRef.
Clinical Diagnostics Internal standard for quantifying riboflavin levels in plasma to diagnose deficiency.LC-MS/MS
Metabolic Studies Tracer for studying metabolic pathways and quantifying metabolic flux.Mass Spectrometry, NMR
Quality Control Certified reference material for testing vitamin B2 in supplements and fortified foods.LC

Advanced Analytical Techniques for Riboflavin 13c,15n2 Detection and Quantification

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For Riboflavin-13C,15N2, MS is indispensable as it can readily distinguish the labeled form from the natural, unlabeled riboflavin (B1680620) based on their mass difference. The incorporation of one carbon-13 and two nitrogen-15 (B135050) atoms results in a predictable increase in the molecular weight of the riboflavin molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly effective method for the analysis of this compound in complex mixtures such as biological fluids and food matrices. nih.gov This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The process begins with the injection of the sample into an LC system, where this compound is separated from other sample components. The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The resulting protonated molecule [M+H]+ is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation, and a specific fragment ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides excellent specificity and minimizes interferences. windows.netbiorxiv.org In a study analyzing water-soluble vitamins in plasma, ultra-pressure liquid chromatography coupled to a triple quadrupole mass spectrometer with an ESI source in positive ion mode was utilized, with this compound serving as an internal standard. nih.govbiorxiv.org

A typical LC-MS/MS method for B-group vitamins, including riboflavin, might utilize a C18 column for separation with a gradient elution of water and an organic solvent, both containing a small percentage of formic acid to aid in ionization. waters.com

Interactive Table: Example LC-MS/MS Parameters for this compound
ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientLinear gradient from low to high organic phase
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)379.3 → [Fragment Ion m/z]
Collision GasArgon
Monitoring ModeMultiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for analyzing the metabolic fate of labeled compounds. While riboflavin itself is not sufficiently volatile for direct GC-MS analysis, derivatization can be performed to create a more volatile compound. Research on the industrial production of riboflavin has utilized GC/MS, in conjunction with other techniques, for labeling analysis in 13C tracer studies. nih.gov This approach allows for the resolution of carbon fluxes in metabolic pathways. nih.gov The analysis of isotopic abundance ratios through GC-MS can provide detailed information about the incorporation of stable isotopes into metabolites. researchgate.netcrimsonpublishers.com

High-Resolution Mass Spectrometry in Metabolomics Research

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, offers significant advantages in metabolomics research involving this compound. HRMS provides highly accurate mass measurements, which aids in the confident identification of labeled metabolites and the elucidation of metabolic pathways. A study on the fungus Ashbya gossypii, a producer of riboflavin, employed a sophisticated setup including LC/MS and NMR to trace the carbon from 13C-labeled substrates into riboflavin, demonstrating the power of these techniques in understanding metabolic networks. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This method involves adding a known amount of the isotopically labeled internal standard, this compound, to a sample. smolecule.com Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same effects during sample preparation and analysis. By measuring the ratio of the natural analyte to the labeled standard, highly accurate quantification can be achieved, as this ratio is unaffected by variations in extraction efficiency or instrument response.

Development of Certified Reference Materials Utilizing this compound

Certified Reference Materials (CRMs) are crucial for ensuring the quality and comparability of analytical measurements. This compound is used in the development and certification of these materials. aquigenbio.comsynzeal.com By using IDMS with a well-characterized this compound standard, the concentration of natural riboflavin in a candidate reference material can be determined with a high degree of accuracy and a stated uncertainty. These CRMs are then used by laboratories to validate their own analytical methods and ensure the accuracy of their results.

Interactive Table: Data from a Certificate of Analysis for this compound
TestSpecificationResult
Appearance Yellow to Dark Brown SolidBrown Solid
Purity (HPLC) Report Result94.77% (270 nm)
NMR Conforms to StructureConforms
MS Conforms to StructureConforms
Isotopic Purity >95%99.0%

Data sourced from a representative Certificate of Analysis. lgcstandards.com

Method Validation and Inter-laboratory Comparisons

For an analytical method to be considered reliable, it must undergo thorough validation. This process assesses parameters such as accuracy, precision, specificity, linearity, and limits of detection and quantification. synzeal.comsynzeal.comclearsynth.com The use of this compound as an internal standard is integral to many validated methods for riboflavin quantification. aquigenbio.comsynzeal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structural and electronic environment of atomic nuclei. udel.edu For this compound, both 13C and 15N NMR are instrumental in confirming the positions and extent of isotopic enrichment.

The natural abundance of 13C is approximately 1.1%, while that of 15N is even lower. udel.edu This low natural abundance allows for the easy detection of enrichment from labeled precursors. udel.edu In the context of this compound, the introduction of 13C and 15N isotopes at specific positions in the riboflavin molecule leads to distinct signals in the NMR spectrum, which differ from those of the unlabeled (12C, 14N) counterpart.

13C NMR Spectroscopy:

The 13C NMR spectrum of riboflavin displays a series of resonances corresponding to the different carbon environments within the molecule. udel.eduacs.org The chemical shifts of these carbons are sensitive to their local electronic environment. The introduction of a 13C isotope at a specific position will result in a significantly enhanced signal at the corresponding chemical shift. For instance, studies on selectively 13C-enriched riboflavin have shown that the chemical shifts of carbons in the isoalloxazine ring are sensitive to factors such as pH and binding to proteins. nih.gov The upfield shift of most 13C nuclei upon reduction is a notable characteristic, explained by the increase in pi-electron densities. nih.gov A remarkable upfield shift of the C(4a) carbon has been observed, which is indicative of its reactivity. nih.gov

Table 1: Assigned 13C NMR Chemical Shifts for Riboflavin in DMSO-d6. chemicalbook.com
AssignmentShift (ppm)
A11.35
B7.895
C7.851
D *14.919
E *14.601
F4.248
G3.67 to 3.62
J3.466
K *22.467
L *22.387

15N NMR Spectroscopy:

Similarly, 15N NMR spectroscopy provides direct evidence of 15N incorporation. Studies using 15N-labeled riboflavin have demonstrated significant changes in the chemical shifts of nitrogen atoms upon reduction or interaction with proteins. nih.govacs.org For example, the N(5) resonance exhibits a remarkable upfield shift of 286 ppm upon reduction, indicating a change to sp3 hybridization. nih.gov In contrast, the N(1) signal shifts by a smaller margin of 79 ppm. nih.gov The one-bond 15N-H spin-spin coupling constants also provide valuable structural information. nih.gov

Table 2: Comparative 15N and 13C NMR Data for Oxidized and Reduced Riboflavin Derivatives. nih.gov
NucleusStateChemical Shift Change (ppm)Key Observation
N(5)Reduced286 (upfield)Change to sp3 hybridization.
N(1)Reduced79 (upfield)-
C(4a)Reduced32 (upfield)Indicates increased reactivity.

Multinuclear NMR experiments, utilizing various 13C- and 15N-labeled samples, have been crucial in identifying transient intermediates in riboflavin biosynthesis. pnas.org By analyzing the 13C and 15N NMR spectra, researchers can determine the percentage of isotopic enrichment at each labeled position, providing a detailed profile of the isotopically labeled molecule.

Chromatographic Separation Techniques (e.g., HILIC, HPLC) in Conjunction with Isotopic Detection

While NMR provides detailed structural information, chromatographic techniques are essential for the separation and quantification of this compound from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are two powerful methods frequently employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of riboflavin and its derivatives. mdpi.comuq.edu.au In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Several HPLC methods have been developed for the analysis of riboflavin, often utilizing fluorescence or UV-Vis detection. mdpi.comuq.edu.au For isotopically labeled compounds like this compound, HPLC is typically coupled with a mass spectrometer (LC-MS). The mass spectrometer allows for the specific detection of the labeled compound based on its unique mass-to-charge ratio, distinguishing it from its unlabeled counterpart and other matrix components.

Table 3: Exemplary HPLC Methods for Riboflavin Separation. mdpi.comnih.gov
MethodColumnMobile PhaseDetection
RP-HPLCZorbax SB-C18Acetonitrile:Water (20:80, v/v)Diode Array Detector (DAD) at 280 nm and 440 nm
RP-HPLCCyano (CN)Acetonitrile:0.1% Formic Acid in Water (10:90, v/v)DAD at 280 nm and 440 nm
RP-HPLCSupelco Discovery C18Gradient of 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.5) and methanolUV absorbance (264 and 450 nm)

Hydrophilic Interaction Liquid Chromatography (HILIC):

HILIC is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds like riboflavin. nih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. chromatographyonline.com HILIC-MS has emerged as a valuable tool for metabolomic studies, allowing for the simultaneous quantification of numerous polar metabolites. nih.gov The presence of salt in the mobile phase is often necessary to achieve good peak shape and elution of ionic compounds in HILIC. chromatographyonline.com For the analysis of this compound, HILIC-MS offers excellent sensitivity and selectivity, enabling its quantification in complex biological samples like plasma and cell lysates. nih.govresearchgate.net The high organic content of the mobile phase in HILIC can also enhance the ionization efficiency in the mass spectrometer, leading to improved detection limits. chromatographyonline.com

Table 4: HILIC-MS Parameters for Polar Metabolite Analysis. nih.govresearchgate.net
ParameterCondition
Column TypeKinetex HILIC
Mobile Phase AAcetonitrile
Mobile Phase B10 mM Ammonium formate, pH 3.2
DetectionMass Spectrometry (MS/MS)

Applications of Riboflavin 13c,15n2 in Elucidating Biochemical Pathways

Metabolic Flux Analysis (MFA) and Fluxomics

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com This quantitative approach, often referred to as fluxomics, provides a detailed snapshot of cellular physiology that goes beyond the static measurement of metabolite concentrations. creative-proteomics.comresearchgate.net The core of MFA lies in the use of stable isotope tracers, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine, which are introduced into a cellular system. nih.govcreative-proteomics.com As cells metabolize these substrates, the heavy isotopes are incorporated into downstream metabolites. By measuring the distribution of these isotopes using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the activity of various metabolic pathways. utah.edunih.gov

In this context, Riboflavin-13C,15N2 serves a crucial, specific role not as a primary tracer fed to the system, but as an isotopically labeled internal standard. isotope.commedchemexpress.com For MFA studies that aim to understand the production of riboflavin (B1680620) or the function of its derivative coenzymes (Flavin mononucleotide and Flavin adenine (B156593) dinucleotide), it is essential to accurately quantify their absolute concentrations. The addition of a known quantity of this compound to a biological sample allows for precise measurement of the endogenous, unlabeled riboflavin pool by correcting for sample loss or ionization variability during MS analysis. isotope.com This accurate quantification is vital for constraining metabolic models and ensuring the calculated flux values are robust and reliable. tandfonline.comelixir-europe.org

Stationary State 13C-Metabolic Flux Analysis

Stationary State ¹³C-Metabolic Flux Analysis (SS-MFA) is the classic and most established method for flux quantification. oup.com This approach is predicated on the assumption that the biological system being studied is in both a metabolic and isotopic steady state. utah.edu A metabolic steady state implies that the concentrations of intracellular metabolites and the rates of all metabolic reactions are constant over time. utah.edu An isotopic steady state is achieved when the enrichment of the stable isotope across the metabolic network also becomes constant. d-nb.info

The typical workflow for SS-MFA involves culturing cells with a ¹³C-labeled substrate until this dual steady state is reached. oup.com The distribution of ¹³C atoms within key metabolites, such as protein-derived amino acids, is then measured. oup.com These labeling patterns are used as inputs for a computational model that calculates the intracellular fluxes that must have produced the observed isotopic distribution. oup.com This method is highly effective for microorganisms that grow and metabolize quickly, allowing them to reach isotopic equilibrium in a reasonable timeframe. researchgate.net

Isotopically Non-Stationary 13C-Metabolic Flux Analysis

For many biological systems, particularly those with slower metabolic rates or large metabolite pools like mammalian cells, achieving a true isotopic steady state can be impractical or take a very long time. nih.govvanderbilt.edu Isotopically Non-Stationary ¹³C-Metabolic Flux Analysis (INST-MFA) was developed to overcome this limitation. researchgate.netresearchgate.net

INST-MFA is applied to systems that are in a metabolic steady state but are sampled during the transient phase before isotopic labeling has reached equilibrium. nih.govfrontiersin.org By taking multiple samples over time, this method captures the dynamic incorporation of the isotope tracer into various metabolites. frontiersin.org The flux information is then extracted from the time-dependent changes in labeling patterns. vanderbilt.edu This makes INST-MFA an essential tool for studying the metabolism of more complex organisms and cell cultures that are not amenable to the steady-state approach. nih.govresearchgate.net

Table 1: Comparison of Metabolic Flux Analysis (MFA) Techniques
FeatureStationary State ¹³C-MFA (SS-MFA)Isotopically Non-Stationary ¹³C-MFA (INST-MFA)
Principle Measurements are taken after the system reaches both metabolic and isotopic steady state. oup.comMeasurements are taken during the transient phase before isotopic steady state is achieved. nih.govvanderbilt.edu
Core Assumption Metabolic fluxes and isotopic enrichment are constant. utah.edud-nb.infoMetabolic fluxes are constant, but isotopic enrichment is dynamic over time. vanderbilt.edufrontiersin.org
Experimental Duration Longer; requires waiting for isotopic equilibration. d-nb.infoShorter; involves rapid sampling during the transient labeling period. researchgate.net
Primary Application Well-suited for microorganisms with rapid metabolism. researchgate.netEssential for systems with slow metabolism or large metabolite pools (e.g., mammalian cells, autotrophs). nih.govresearchgate.net
Data Analysis Algebraic models based on final labeling patterns. oup.comRequires solving ordinary differential equations to model dynamic labeling changes. researchgate.net

Tracing Carbon and Nitrogen Fluxes in Defined Systems

Metabolism is a network of interconnected pathways, with carbon and nitrogen representing two of the most fundamental elements. Many studies use a combination of tracers, such as ¹³C-labeled glucose and ¹⁵N-labeled glutamine, to simultaneously track the flow of these elements. nih.govcreative-proteomics.com This dual-labeling approach provides a more comprehensive view of cellular metabolism, revealing how pathways like glycolysis, the TCA cycle, and amino acid synthesis are integrated. oup.com

This compound is particularly relevant here as an analytical standard. The biosynthesis of riboflavin originates from one molecule of guanosine (B1672433) triphosphate (GTP), a nitrogen-rich purine (B94841), and two molecules of ribulose-5-phosphate, a carbon-based sugar. frontiersin.orgengineering.org.cn Therefore, the riboflavin metabolic pool is an important node linking carbon and nitrogen metabolism. By using this compound as an internal standard, researchers can precisely quantify the concentration of riboflavin and its cofactors, FMN and FAD. nih.gov This accuracy is critical for MFA models that aim to resolve the flux contributions from both carbon and nitrogen precursors into the flavin biosynthesis pathway. nih.gov

Quantitative Elucidation of Metabolic Pathway Activity

The ultimate goal of MFA is to generate a "flux map"—a quantitative diagram of all active metabolic pathways in a cell under specific conditions. researchgate.net The process involves integrating experimentally measured data (such as substrate uptake rates and the isotopic labeling patterns of intracellular metabolites) with a computational model of the cell's metabolic network. utah.edunih.gov By fitting the model to the experimental data, a unique set of flux values that best explains the observed labeling patterns can be determined. oup.com

This approach has been successfully applied to understand and engineer the production of valuable compounds, including riboflavin. frontiersin.org For example, ¹³C-MFA studies on industrial producer organisms like the fungus Ashbya gossypii and the bacterium Bacillus subtilis have provided detailed insights into their central carbon metabolism during vitamin production. nih.govethz.chnii.ac.jp These analyses have identified metabolic bottlenecks and guided genetic engineering strategies to improve the supply of precursors like GTP and ribulose-5-phosphate, ultimately enhancing riboflavin yields. sci-hub.senih.gov The accuracy of these industrial and research applications relies on high-quality quantitative data, reinforcing the importance of using precise analytical methods and standards. elixir-europe.org

Riboflavin Biosynthesis Pathway Elucidation

Beyond its use as an analytical tool in fluxomics, isotopic labeling has been fundamental to elucidating the biosynthetic pathway of riboflavin itself. Tracing experiments, often using precursors labeled with ¹³C, ¹⁵N, or radioactive isotopes, were essential in identifying the starting materials, intermediates, and enzymatic steps involved in the de novo synthesis of this essential vitamin. nih.gov

Identification of Enzymatic Steps and Intermediate Metabolites

The biosynthesis of riboflavin is a convergent pathway that begins with two separate branches that merge in the later steps. nih.gov Extensive research, heavily reliant on isotopic tracing, has established that the synthesis requires one molecule of guanosine triphosphate (GTP) and two molecules of ribulose-5-phosphate (Ru5P). frontiersin.orgengineering.org.cn The key enzymatic steps and the intermediate compounds have been identified and characterized across various organisms, from bacteria to fungi and plants. nih.govfrontiersin.org

The process begins with the conversion of GTP to the pyrimidine (B1678525) derivative 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP), a reaction catalyzed by the enzyme GTP cyclohydrolase II. frontiersin.orgfrontiersin.org In a parallel branch, the pentose (B10789219) phosphate (B84403) pathway intermediate Ru5P is converted to 3,4-dihydroxy-2-butanone-4-phosphate (DHBP). researchgate.net The pyrimidine intermediate from the first branch undergoes several modifications, including deamination and reduction, to form 5-amino-6-ribitylamino-2,4(1H, 3H)-pyrimidinedione 5'-phosphate (ArPP). frontiersin.org This compound is then dephosphorylated and condensed with DHBP by the enzyme lumazine (B192210) synthase to form 6,7-dimethyl-8-ribityllumazine (B135004). nih.govnih.gov In the final, unique step, the enzyme riboflavin synthase catalyzes a dismutation reaction between two molecules of 6,7-dimethyl-8-ribityllumazine to produce one molecule of riboflavin and one molecule of the pyrimidine precursor, which is then recycled back into the pathway. nih.gov

Table 2: Key Enzymatic Steps and Intermediates in Riboflavin Biosynthesis
StepPrecursor(s)Product(s)Key EnzymeReference(s)
1Guanosine triphosphate (GTP)2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP)GTP cyclohydrolase II frontiersin.orgfrontiersin.org
2DARPP5-amino-6-ribitylamino-2,4(1H, 3H)-pyrimidinedione 5'-phosphate (ArPP)Bifunctional deaminase/reductase frontiersin.org
3Ribulose 5-phosphate (Ru5P)3,4-dihydroxy-2-butanone-4-phosphate (DHBP)DHBP synthase researchgate.net
4ArPP (dephosphorylated) + DHBP6,7-dimethyl-8-ribityllumazineLumazine synthase nih.govnih.gov
56,7-dimethyl-8-ribityllumazine (2 molecules)Riboflavin + Recycled pyrimidine precursorRiboflavin synthase nih.gov

Genetic and Genomic Approaches to Pathway Reconstruction

The advent of high-throughput 'omics' technologies has revolutionized the study of metabolic networks. When combined with stable isotope labeling using tracers like this compound, these approaches provide a functional link between an organism's genetic potential and its actual metabolic activity. This synergy is particularly potent for reconstructing and understanding complex biochemical pathways.

Stable Isotope Probing (SIP) is a cornerstone technique that directly links metabolic function to microbial identity within a community. researchgate.netbiorxiv.org In a typical SIP experiment, a substrate labeled with a stable isotope (e.g., this compound) is introduced into a system. Organisms that actively metabolize the labeled riboflavin will incorporate the ¹³C and ¹⁵N atoms into their cellular machinery, including DNA, RNA, and proteins. This results in these biomolecules becoming "heavier" than their unlabeled counterparts.

By using methods like density gradient centrifugation, researchers can separate the labeled ("heavy") biomolecules from the unlabeled ("light") ones. asm.org Subsequent analysis of this heavy fraction using genomic and proteomic techniques provides a direct window into the active players of the riboflavin metabolic network:

SIP-Metagenomics: Sequencing the heavy DNA allows for the reconstruction of metagenome-assembled genomes (MAGs) of the specific organisms that assimilated the labeled riboflavin. osti.govresearchgate.net This approach not only identifies the active microbes but also reveals their complete genetic blueprint for the relevant metabolic pathways. asm.orgresearchgate.net It is a powerful tool for linking uncultured microbial populations to their specific roles in nutrient cycling. asm.org

SIP-Transcriptomics and Proteomics: Analyzing the heavy RNA (transcriptomics) or proteins (proteomics) reveals which genes were being actively expressed and which enzymes were synthesized by the riboflavin-consuming organisms. researchgate.netosti.gov This provides a more dynamic view of the pathway, showing not just the potential for a metabolic function but its real-time execution.

This integrated approach has been instrumental in discovering novel metabolic pathways and validating the functions of enzymes in complex environments. researchgate.netosti.gov For instance, combining genomic data with stable-isotope labeling experiments has been used to delineate the biosynthesis pathway of monoterpenes in oribatid mites. Furthermore, these techniques are crucial for understanding how genetic modifications impact metabolic fluxes, a key aspect of metabolic engineering aimed at optimizing the production of compounds like riboflavin in industrial microorganisms such as Bacillus subtilis. ethz.chnih.gov

Table 1: Integration of Stable Isotope Probing (SIP) with 'Omics' Technologies

Approach Information Gained Example Application
SIP-Metagenomics Identifies active organisms and their full genetic potential for substrate metabolism. researchgate.net Reconstructing genomes of specific rhizosphere microorganisms that consume plant-derived carbon. osti.gov
SIP-Transcriptomics Reveals actively transcribed genes related to the metabolism of the labeled substrate. Identifying genes involved in the degradation of pollutants by soil bacteria.
SIP-Proteomics Identifies the specific enzymes and other proteins being synthesized to process the labeled substrate. osti.gov Validating the function of enzymes used for carbon uptake by microbial communities. osti.gov
Quantitative SIP (qSIP) Estimates population-specific growth rates by tracking isotope incorporation into DNA over time. asm.org Differentiating active from inactive soil microbes based on water utilization. asm.org

Understanding Riboflavin Precursor Metabolism

Riboflavin is the essential precursor for the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). sci-hub.seoregonstate.edunih.gov These flavocoenzymes are vital for a vast array of metabolic reactions, including cellular respiration, fatty acid oxidation, and the metabolism of other key vitamins. nih.govresearchgate.net Using this compound as a tracer is fundamental to dissecting the intricacies of this precursor-to-cofactor conversion.

By introducing this compound into a biological system, researchers can meticulously track the labeled carbon and nitrogen atoms as they are incorporated first into FMN and subsequently into FAD. researchgate.netnih.govnutritionalassessment.org This process is catalyzed by the sequential action of flavokinase and FAD synthetase. researchgate.netnutritionalassessment.org Analytical techniques like mass spectrometry can then distinguish the labeled FMN and FAD from the pre-existing unlabeled pools, allowing for the quantification of metabolic flux through the pathway. ethz.chnih.gov

This methodology offers profound insights into several key areas of riboflavin metabolism:

Pathway Dynamics and Regulation: It enables the study of the rates of FMN and FAD synthesis and degradation, revealing how cells maintain homeostasis of these critical cofactors. nih.gov In microorganisms like Bacillus subtilis and Ashbya gossypii, which are used for industrial riboflavin production, understanding these dynamics is crucial for metabolic engineering strategies aimed at increasing yield. engineering.org.cnmdpi.com Studies have shown that enhancing the supply of precursors, such as GTP and ribulose-5-phosphate, is a key factor in boosting riboflavin output. sci-hub.se

Host-Pathogen Interactions: Many pathogenic microbes, including Mycobacterium tuberculosis, can synthesize their own riboflavin, a pathway absent in humans. nih.gov This makes the riboflavin biosynthetic pathway an attractive target for new drugs. Using labeled intermediates and genetic tools, researchers have validated the essentiality of this pathway for mycobacterial viability. nih.gov Studies using labeled riboflavin have also helped to characterize how pathogens that cannot synthesize riboflavin, such as Listeria monocytogenes, must acquire it or its derivatives from the host to survive. researchgate.net

Disease Research: Investigations into pancreatic cancer have utilized isotopically labeled riboflavin to probe the role of its metabolism in the disease's pathogenesis, highlighting its potential as a therapeutic target.

De Novo Synthesis vs. Salvage: The use of labeled riboflavin helps to distinguish between the de novo synthesis of the vitamin (in organisms that can perform it) and the uptake and utilization (salvage) of riboflavin from the environment. engineering.org.cnresearchgate.net

Table 2: Research Findings in Riboflavin Precursor Metabolism Using Isotope Tracers

Organism/System Research Focus Key Findings from Isotope Labeling
Bacillus subtilis Metabolic engineering for riboflavin overproduction. ethz.chnih.govmdpi.com ¹³C-labeling revealed that riboflavin formation is limited by the biosynthetic pathway fluxes rather than central carbon metabolism, guiding genetic modifications. nih.gov
Mycobacterium tuberculosis Validation of the riboflavin pathway as a drug target. nih.gov Conditional disruption of pathway genes, combined with monitoring of intermediates, confirmed the pathway is essential and that mycobacteria can assimilate exogenous riboflavin. nih.gov
Corynebacterium ammoniagenes Enzymatic synthesis of labeled FAD. nih.gov Labeled riboflavin was used as a precursor to successfully synthesize labeled FAD, demonstrating the utility of its FAD synthetase for creating research tools. nih.gov
Human Studies Bioavailability of riboflavin from different foods. oregonstate.eduannualreviews.org Stable-isotope labels and kinetic modeling showed high bioavailability of riboflavin from sources like milk and spinach. oregonstate.edu

Role of Riboflavin 13c,15n2 in Investigating Microbial Metabolism and Biotechnology

Illuminating Riboflavin (B1680620) Biosynthesis and Utilization in Microorganisms

The biosynthesis of riboflavin, or vitamin B2, is a fundamental metabolic process in most microorganisms and plants, but not in higher animals. ethz.ch It serves as the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are vital for a wide range of redox reactions crucial for cellular metabolism. sci-hub.stnih.gov The study of this pathway is critical, not only for understanding basic microbial physiology but also for identifying potential targets for antimicrobial drugs and for developing strategies to enhance the production of this commercially important vitamin. researchgate.netresearchgate.net

Stable isotope-labeled compounds like Riboflavin-13C,15N2 are instrumental in these investigations. nih.govacs.org By using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), researchers can follow the labeled atoms as they are incorporated into various intermediates and final products. ethz.chnih.gov This allows for the precise mapping of metabolic fluxes and the identification of active and rate-limiting steps within the riboflavin biosynthesis pathway. nih.govrsc.org

Mycobacterium tuberculosis Metabolic Pathway Investigations

In the context of Mycobacterium tuberculosis (Mtb), the pathogen responsible for tuberculosis, the riboflavin biosynthesis pathway is of particular interest for several reasons. researchgate.netnih.gov Mtb has a notably large flavoproteome, indicating a heavy reliance on flavin coenzymes for its metabolic processes. researchgate.net Furthermore, intermediates of this pathway are involved in the activation of mucosal-associated invariant T (MAIT) cells, which play a role in the immune response to tuberculosis. nih.govnih.gov

Recent studies have utilized conditional knockdowns of genes in the riboflavin biosynthesis pathway of Mycobacterium smegmatis (a non-pathogenic relative of Mtb) and Mtb itself to probe the pathway's function. researchgate.netnih.gov By silencing specific genes and analyzing the resulting metabolic changes, including the quantification of riboflavin using isotopically labeled standards like Riboflavin-13C4,15N2, researchers have been able to validate the pathway as a potential target for new tuberculosis drugs. nih.gov These studies have revealed that disrupting certain steps, such as those catalyzed by the enzymes RibA2 or RibF, is lethal to Mtb. nih.gov The KEGG (Kyoto Encyclopedia of Genes and Genomes) database provides a detailed map of the riboflavin metabolism pathway in Mycobacterium tuberculosis H37Rv and CDC1551, outlining the enzymatic steps from the precursors GTP and ribulose 5-phosphate. kegg.jpkegg.jp

Riboflavin Pathway Research in Escherichia coli and Bacillus subtilis

Escherichia coli and Bacillus subtilis are two of the most extensively studied model organisms in microbiology, and much of our understanding of the riboflavin biosynthesis pathway comes from research on these bacteria. researchgate.netresearchgate.net In both species, the pathway begins with one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate. sci-hub.stsci-hub.se A series of enzymatic reactions, encoded by the rib operon, converts these precursors into riboflavin. frontiersin.orgtandfonline.com

Isotopic labeling studies have been crucial in elucidating the details of this pathway. For instance, in B. subtilis, ¹³C-labeling experiments combined with NMR spectroscopy have helped to identify the major pathways of glucose catabolism that feed into the riboflavin pathway, such as the pentose (B10789219) phosphate (B84403) pathway. nih.gov This type of metabolic flux analysis allows researchers to quantify the flow of carbon through different metabolic routes and to understand how these fluxes are coordinated to support riboflavin production. nih.govnih.gov In E. coli, studies have focused on the structure and mechanism of the enzymes involved, such as 3,4-dihydroxy-2-butanone 4-phosphate synthase, using multiple stable isotopic labeling to facilitate analysis by NMR. sci-hub.seresearchgate.net

Metabolic Engineering Strategies for Enhanced Riboflavin Production

The insights gained from studying the riboflavin pathway in microorganisms like B. subtilis and E. coli have paved the way for metabolic engineering strategies aimed at overproducing this vitamin for industrial purposes. ethz.chengineering.org.cn The global market for riboflavin is significant, and microbial fermentation is increasingly replacing chemical synthesis as the preferred production method. ethz.chmdpi.com

Metabolic engineering efforts typically focus on several key areas:

Increasing Precursor Supply: One major strategy is to boost the availability of the precursors GTP and ribulose 5-phosphate. frontiersin.orgnih.gov This can be achieved by deregulating the purine (B94841) biosynthesis pathway to increase GTP levels and by redirecting carbon flux into the pentose phosphate pathway to enhance the supply of ribulose 5-phosphate. ethz.chfrontiersin.org

Overexpression of Pathway Genes: Another common approach is to overexpress the genes of the rib operon, which directly control the enzymatic steps of riboflavin synthesis. ethz.chnih.gov

Eliminating Feedback Inhibition: The production of riboflavin can be limited by feedback inhibition, where the final product (or its derivatives FMN and FAD) inhibits the activity of enzymes earlier in the pathway. nih.gov Deleting regulatory elements like the FMN riboswitch can alleviate this inhibition and lead to higher yields. nih.gov

¹³C-based metabolic flux analysis is a powerful tool to guide these engineering efforts. mdpi.com By quantifying the metabolic fluxes in both wild-type and engineered strains, researchers can identify bottlenecks in the production pathway and devise targeted strategies to overcome them. nih.govmdpi.com For example, flux analysis in a riboflavin-producing B. subtilis strain revealed that the biosynthetic pathway itself, rather than the central carbon metabolism, was the limiting factor, suggesting that future engineering should focus on the rib operon. nih.gov

Investigating Metabolic Regulation in Microbial Platforms

The use of isotopically labeled compounds like this compound extends beyond simply mapping pathways; it also allows for a deeper investigation into how these pathways are regulated. Metabolic regulation in microorganisms is a complex interplay of genetic and allosteric controls that ensure the efficient use of resources and adaptation to changing environmental conditions.

Stable isotope tracing experiments can reveal how metabolic fluxes are redistributed in response to genetic perturbations or changes in growth conditions. nih.gov For example, by comparing the flux maps of a wild-type strain and a mutant with a deregulated pathway, researchers can quantify the impact of specific regulatory elements. In B. subtilis, ¹³C-flux analysis has shown that the metabolism has a high capacity for reoxidizing NADPH, a key cofactor in riboflavin biosynthesis. ethz.chnih.gov

Furthermore, the regulation of the riboflavin pathway is often linked to other metabolic processes, such as iron metabolism. tandfonline.com In some bacteria, iron limitation leads to an upregulation of the rib operon. tandfonline.com Isotopic labeling can help to dissect these complex regulatory networks by providing a quantitative measure of the metabolic response to different stimuli.

Analysis of Microbial Secretion and Accumulation of Riboflavin Metabolites

In addition to their intracellular roles, flavins are also secreted by many bacteria, where they can act as electron shuttles, signaling molecules, or cofactors in extracellular processes. tandfonline.com The ability to track the fate of isotopically labeled riboflavin and its metabolites is therefore essential for understanding these extracellular functions.

By analyzing the culture supernatant of microorganisms grown with ¹³C- or ¹⁵N-labeled precursors, researchers can identify and quantify the secreted flavin species. This can provide insights into the mechanisms of flavin export and its physiological significance. For example, some bacteria are known to secrete flavins under conditions of iron starvation, potentially to aid in the acquisition of this essential nutrient. tandfonline.com

Riboflavin 13c,15n2 in Immunological and Host Pathogen Interaction Research

Identification of Riboflavin (B1680620) Pathway Metabolites as Immune Ligands

The direct ligands for the MAIT cell TCR are not riboflavin itself, but rather unstable intermediate products of its biosynthesis. frontiersin.orgprotocols.io The formation of these potent antigens involves the non-enzymatic condensation of a riboflavin precursor, 5-amino-6-D-ribitylaminouracil (5-A-RU), with small molecules like methylglyoxal (B44143) or glyoxal, which are also byproducts of microbial metabolism. frontiersin.org This reaction generates highly stimulatory pyrimidine (B1678525) derivatives, primarily 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU) and 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). frontiersin.orguq.edu.au

The identification and structural confirmation of these and other MR1-presented ligands have been a significant focus of immunological research. Stable isotope labeling, using compounds such as Riboflavin-13C,15N2, plays a crucial role in this discovery process. biorxiv.org In advanced mass spectrometry techniques, researchers can use isotopically labeled standards to confidently identify and trace metabolites from a complex biological sample. For instance, in studies aiming to expand the known "MR1 ligandome," ¹³C₄,¹⁵N₂-riboflavin has been used as a spiked-in standard to help confirm the identity of riboflavin-related compounds that bind to the MR1 molecule. biorxiv.org This approach allows for the differentiation of true microbial metabolites from background noise and provides structural clues for novel compounds.

This methodology is essential for understanding how the diversity of the microbiome can influence the immune system, as different bacteria may produce unique variants of these riboflavin-based ligands, potentially fine-tuning the MAIT cell response.

Table 1: Key Riboflavin-Derived Metabolites Identified as MAIT Cell Ligands

Metabolite Precursor(s) Role
5-OP-RU 5-A-RU + Methylglyoxal Potent MAIT cell agonist presented by MR1. frontiersin.orguq.edu.au
5-OE-RU 5-A-RU + Glyoxal Potent MAIT cell agonist presented by MR1. frontiersin.orguq.edu.au
Ribityllumazines Intermediates in riboflavin synthesis A class of compounds shown to be MAIT cell-stimulatory ligands. biorxiv.org

Investigating Microbial Secretion Profiles and Immune Modulation

The interaction between a host and a pathogen is heavily influenced by the molecules secreted by the microbe. plos.orgnih.gov In the context of MAIT cell immunology, the quantity of secreted riboflavin pathway metabolites is a determining factor for the level of immune activation. nih.gov this compound is an essential tool for accurately measuring the secretion of riboflavin by different microbes. nih.govbiorxiv.org

In a technique known as stable isotope dilution mass spectrometry, a known amount of this compound is added to a biological sample (e.g., bacterial culture supernatant) as an internal standard. nih.govgoogle.com Because the labeled standard is chemically identical to the natural riboflavin but has a higher mass, the mass spectrometer can distinguish between the two. By comparing the signal intensity of the natural riboflavin to that of the known amount of the spiked-in heavy standard, researchers can calculate the absolute concentration of riboflavin in the original sample with high precision and accuracy. nih.govnih.gov

This method has been used to demonstrate that bacterial species classified as high stimulators of MAIT cells, such as those from the Bacteroidetes and Proteobacteria phyla, secrete significantly greater amounts of riboflavin compared to low-stimulating species like many Firmicutes and Actinobacteria. nih.gov This quantitative analysis directly links a specific metabolic output of a microbe to its capacity to modulate a host immune response, providing a clear mechanism for how the immune system can sense the metabolic state of commensal or pathogenic bacteria. nih.govresearchgate.netnih.gov

Table 2: Correlation Between Riboflavin Secretion and MAIT Cell Activation by Select Bacterial Phyla

Phylum Typical MAIT Cell Stimulation Riboflavin Secretion Level Example Genera
Proteobacteria High High Escherichia, Salmonella nih.gov
Bacteroidetes High High Bacteroides nih.gov
Firmicutes Low / Non-stimulatory Low Enterococcus, Lactobacillus nih.gov

Isotopically Labeled Riboflavin As a Research Probe in Spectroscopic and Structural Studies

Characterization of Photo-Physical Properties of Riboflavin (B1680620) Isotopologues

The introduction of heavy isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) into the riboflavin molecule subtly alters its vibrational and electronic properties. While significant shifts in absorption and emission maxima are not typically observed, the changes in vibrational frequencies are pronounced and provide a powerful tool for spectroscopic analysis. These isotopic shifts are critical for the unambiguous assignment of vibrational modes in both the electronic ground and excited states.

Femtosecond time-resolved infrared (TRIR) spectroscopy has been instrumental in studying the photo-physical properties of riboflavin isotopologues. By selectively labeling specific atoms in the isoalloxazine ring, researchers can identify the vibrational signatures of particular functional groups, such as the carbonyl (C=O) groups, which are crucial for the photochemical activity of flavins.

For instance, studies on [2-¹³C]- and [4,10a-¹³C₂]riboflavin have allowed for the definitive assignment of vibrational modes associated with the C2=O and C4=O groups. lgcstandards.com These assignments are vital for understanding how the flavin chromophore interacts with its environment upon photoexcitation. nih.gov The observed isotopic shifts in the vibrational frequencies of these labeled riboflavins are summarized in the table below.

IsotopologueVibrational ModeFrequency (cm⁻¹)Isotopic Shift (cm⁻¹)Reference
Unlabeled RiboflavinC4=O stretch1702- lgcstandards.com
[4,10a-¹³C₂]RiboflavinC4=O stretch1663-39 lgcstandards.com
Unlabeled RiboflavinC2=O stretch1650- lgcstandards.com
[2-¹³C]RiboflavinC2=O stretch1605-45 lgcstandards.com

Investigation of Flavin-Protein Interactions via Isotopic Labeling

Isotopically labeled flavins are invaluable for probing the intricate interactions between a flavin cofactor and its surrounding protein environment. uni-freiburg.de By reconstituting a flavoprotein with an isotopically labeled flavin, such as Riboflavin-¹³C,¹⁵N₂, researchers can use isotope-sensitive spectroscopic techniques to gain detailed insights into the molecular and submolecular structure of the protein-bound flavin. photochemcad.com

This approach has been particularly fruitful in the study of blue-light photoreceptors, such as those containing Blue Light Using Flavin (BLUF) domains. nih.gov In these proteins, light absorption by the flavin chromophore triggers a cascade of structural changes within the protein matrix. Isotopic labeling of the flavin allows for the precise tracking of these changes. For example, ultrafast time-resolved infrared spectroscopy on AppA, a transcriptional antirepressor, reconstituted with isotopically labeled riboflavin has provided direct evidence of alterations in the hydrogen-bonding network surrounding the flavin upon photoexcitation. nih.gov

Selective isotope labeling helps to distinguish between the vibrational bands of the flavin cofactor and the protein itself, which often overlap. aatbio.com This "isotope editing" approach has been crucial in demonstrating how the protein matrix responds to the photoexcitation of the flavin chromophore, leading to the protein's signaling state. uni-freiburg.de

Use in Spectroscopic Techniques for Structural and Mechanistic Insights

The utility of Riboflavin-¹³C,¹⁵N₂ and other isotopologues extends across a range of advanced spectroscopic techniques, each providing unique structural and mechanistic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy, utilizing ¹³C and ¹⁵N labeled samples, is a powerful method for determining the electronic structure and conformation of flavins. photochemcad.com The chemical shifts of ¹³C and ¹⁵N nuclei are sensitive to the local electronic environment, revealing details about π-electron density, conformational changes, and the dynamics of the flavin moiety within a protein. photochemcad.com This technique has been instrumental in characterizing reaction intermediates, such as the pentacyclic intermediate in the riboflavin synthase reaction, which was identified using various ¹³C- and ¹⁵N-labeled samples. nih.govuci.edu

Vibrational Spectroscopy (Infrared and Raman): As discussed previously, infrared and Raman spectroscopy are highly sensitive to isotopic substitution. photochemcad.com Femtosecond stimulated Raman spectroscopy (FSRS) is another advanced technique that has been used with isotopically labeled flavin mononucleotide (FMN) to determine vibrational frequencies in the optically excited singlet and reactive triplet states. omlc.orgtum.de These studies, combined with quantum chemical calculations, allow for a detailed assignment of excited-state vibrational modes and their sensitivity to the protein environment. researchgate.netresearchgate.net This approach provides a powerful tool for characterizing the structure and dynamics of photoactive flavoproteins. omlc.orgtum.de

Electron Nuclear Double Resonance (ENDOR) Spectroscopy: ENDOR spectroscopy, when used with isotopically labeled flavins, provides detailed information about the interactions between the flavin radical and surrounding magnetic nuclei. This technique offers high-resolution insights into the electronic structure of the flavin in its various redox states and its interactions within the protein active site. photochemcad.com

Future Directions and Emerging Research Avenues for Riboflavin 13c,15n2

Integration with Multi-Omics Data for Systems Biology Approaches

The stable isotope-labeled compound, Riboflavin-13C,15N2, is becoming an invaluable tool in the field of systems biology, particularly when integrated with multi-omics data. This approach allows for a more holistic understanding of complex biological systems by simultaneously analyzing the genome, proteome, transcriptome, and metabolome. The integration of data from these different "omics" levels provides a comprehensive view of molecular and cellular functions. mdpi.com

The use of this compound in multi-omics studies allows researchers to trace the metabolic fate of this essential vitamin and its derivatives, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are crucial coenzymes in numerous metabolic pathways. nih.govfrontiersin.org By tracking the incorporation of the stable isotopes from this compound into various biomolecules, scientists can gain insights into metabolic fluxes and network interactions. This is particularly relevant for understanding the interplay between different metabolic pathways, such as those involving carbohydrates, lipids, and proteins, where flavocoenzymes play a central role. frontiersin.org

A key challenge in multi-omics research is the effective integration and interpretation of large and heterogeneous datasets. plos.orgfrontiersin.org Advanced computational and bioinformatics tools are being developed to address this challenge, enabling the construction of predictive models of cellular processes. frontiersin.orgjisem-journal.com For instance, the SIMPLEX (SImultaneous Metabolite, Protein, Lipid EXtraction) procedure is a novel strategy that facilitates the quantitative investigation of lipids, metabolites, and proteins from a single sample, where isotope-labeled compounds like this compound serve as internal standards for accurate quantification. researchgate.net

The application of these integrated approaches is expected to uncover novel biomarkers for diseases and identify new therapeutic targets. mdpi.com By understanding how the metabolism of riboflavin (B1680620) is altered in disease states, researchers can develop more targeted and effective interventions.

Development of Novel Isotopic Labeling Strategies

The synthesis and application of isotopically labeled compounds are central to modern biomedical research. Novel isotopic labeling strategies involving this compound are expanding the toolkit available to scientists for probing biological systems. These strategies aim to improve the precision, efficiency, and scope of metabolic research.

One area of development is the synthesis of riboflavin analogues and isotopologues with specific labeling patterns. uni-freiburg.de For example, the preparation of riboflavin derivatives with systematic modifications of the xylene moiety has been accomplished, providing valuable probes for studying the interaction of flavins with their protein environment. uni-freiburg.de The use of different synthetic routes allows for the introduction of isotopes at various positions within the riboflavin molecule, enabling detailed mechanistic studies of flavoenzymes. uni-freiburg.de

Enzymatic synthesis is another promising approach for producing isotopically labeled flavin nucleotides. nih.gov For instance, a bifunctional enzyme from Corynebacterium ammoniagenes can be used to convert labeled riboflavin into FMN and FAD. nih.gov This method offers a high degree of control over the final product and can be adapted to produce a variety of flavin nucleotide analogues. nih.gov

Furthermore, advances in isotopic labeling are not limited to the synthesis of labeled compounds but also encompass their application in various analytical techniques. For example, stable isotope labeling by amino acids in cell culture (SILAC) and other techniques are being used in conjunction with mass spectrometry to study protein-protein interactions and cellular dynamics. princeton.edu The development of cost-effective culture media for uniform stable-isotope labeling in mammalian cells is also a significant step forward, making these powerful techniques more accessible to the research community. researchgate.net

These novel labeling strategies are crucial for advancing our understanding of the roles of riboflavin and its coenzymes in health and disease.

Expanding Applications in In Vitro and Model System Research

The use of this compound is not confined to human studies but is also being increasingly applied in in vitro and model system research. These controlled experimental settings allow for detailed investigation of the biochemical and physiological functions of riboflavin under specific conditions.

In vitro studies utilizing this compound often involve cell cultures to explore metabolic pathways and enzyme kinetics. For example, labeled riboflavin can be used to trace its uptake and conversion to FMN and FAD within cells, providing insights into the regulation of these processes. nih.gov Such studies have been instrumental in elucidating the transport mechanisms of riboflavin across cell membranes. nih.gov

Model organisms, such as the planthopper, have also been used in conjunction with this compound to study symbiotic relationships. In one study, it was used as an internal standard to quantify riboflavin levels, revealing that the endosymbiont Wolbachia supplements its host with this essential vitamin, thereby enhancing reproduction. nih.gov This highlights the broad applicability of labeled riboflavin in understanding complex biological interactions.

The development of microballoons containing riboflavin for controlled drug delivery systems is another innovative application that has been evaluated in both in vitro and in vivo models. nih.gov These studies demonstrate the potential for using riboflavin in novel therapeutic strategies.

The versatility of this compound as a research tool is further underscored by its use in a wide range of analytical techniques, including mass spectrometry and NMR spectroscopy. google.comsigmaaldrich.com These methods, combined with the use of stable isotopes, provide a powerful platform for investigating the structure, function, and dynamics of biomolecules. sigmaaldrich.com

Q & A

Q. Basic Research Focus

  • High-Resolution Mass Spectrometry (HRMS) : Enables differentiation of isotopic peaks (e.g., m/z shifts from 13C and 15N) with ppm-level accuracy. Electrospray ionization (ESI) is preferred for polar metabolites like riboflavin derivatives .
  • Isotope-Ratio NMR (IR-NMR) : Provides structural confirmation and quantifies isotopic enrichment in purified samples. For example, 15N NMR can identify nitrogen positions in the isoalloxazine ring .
  • Chromatographic Separation : Reverse-phase HPLC with UV/Vis detection (λ = 445 nm for riboflavin) pre-enriches samples, reducing matrix interference before MS/NMR analysis .

How can researchers mitigate isotopic interference when using this compound in multi-isotope tracer studies?

Q. Advanced Research Focus

  • Cross-Talk Analysis : Pre-screen biological systems for endogenous 13C/15N backgrounds (e.g., from dietary sources or microbial activity) using blank controls .
  • Experimental Design : Use orthogonal labeling (e.g., 2H for parallel pathways) to disentangle isotopic signals. For example, pair this compound with 2H-glucose to isolate flavin-specific turnover .
  • Data Correction : Apply mathematical models (e.g., isotope dilution equations) to account for natural abundance contributions to 13C/15N signals .

What strategies enhance the synthesis of this compound with high isotopic purity?

Q. Advanced Research Focus

  • Precursor Selection : Start with 13C-labeled D-ribose and 15N-enriched urea to ensure uniform labeling at positions 2, 4, 5, and 7 of the isoalloxazine ring .
  • Purification Protocols : Use preparative HPLC with ion-pairing reagents (e.g., tetrabutylammonium phosphate) to separate labeled riboflavin from unlabeled byproducts .
  • Quality Control : Validate isotopic enrichment (>98%) via HRMS and confirm absence of contaminants (e.g., unlabeled riboflavin) using differential scanning calorimetry (DSC) .

What parameters are critical for in vivo studies using this compound?

Q. Basic Research Focus

  • Dosage Optimization : Conduct pilot studies to determine minimal effective doses that avoid isotopic dilution from endogenous riboflavin pools .
  • Administration Routes : Intravenous injection ensures rapid systemic distribution, while dietary supplementation mimics natural uptake .
  • Control Groups : Include cohorts receiving unlabeled riboflavin to baseline metabolic and isotopic backgrounds .

How can researchers validate this compound incorporation efficiency into flavoproteins?

Q. Advanced Research Focus

  • Enzyme-Specific Assays : Couple isotopic tracing with activity assays (e.g., glutathione reductase activity for FAD dependency). Reduced activity in labeled vs. unlabeled systems confirms functional incorporation .
  • Proteomic Workflows : Digest flavoproteins with trypsin, isolate flavin-binding peptides via affinity chromatography, and quantify 13C/15N enrichment using targeted MS (e.g., PRM or SRM) .

What protocols ensure the stability of this compound during long-term storage?

Q. Basic Research Focus

  • Storage Conditions : Store lyophilized powder at -20°C in argon-purged vials to prevent oxidation. Reconstitute in pH 6.0 phosphate buffer for aqueous solutions, avoiding light exposure .
  • Stability Testing : Periodically assess purity via UV-Vis spectroscopy (A445/A267 ratio) and LC-MS to detect degradation products like lumichrome .

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